N-Allylglycine

CAS No.: 3182-77-2

Cat. No.: VC3694350

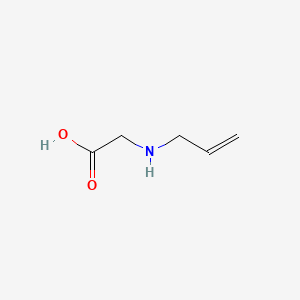

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3182-77-2 |

|---|---|

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 2-(prop-2-enylamino)acetic acid |

| Standard InChI | InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8) |

| Standard InChI Key | YVWGGGZYGSZDKW-UHFFFAOYSA-N |

| SMILES | C=CCNCC(=O)O |

| Canonical SMILES | C=CCNCC(=O)O |

Introduction

Chemical Structure and Properties

N-Allylglycine is fundamentally a glycine molecule with an allyl group (-CH₂-CH=CH₂) attached to the nitrogen atom. This modification significantly alters the chemical behavior of the parent amino acid while maintaining its ability to participate in peptide bonds.

Physical and Chemical Properties

While unmodified N-Allylglycine is less commonly studied than its protected derivatives, the properties can be inferred from its protected forms. The molecule typically exists as a colorless to yellowish viscous liquid or paste when in its pure form, similar to its Boc-protected derivative . Its solubility profile allows for compatibility with both polar and non-polar solvents, making it versatile in various synthetic applications.

The presence of the allyl group introduces a reactive site that can undergo various transformations, enabling the compound to serve as a starting material for more complex structures. This reactive double bond participates in addition reactions and can be utilized for creating crosslinked structures in peptide chemistry .

Stereochemistry and Chirality

N-Allylglycine can exist in different stereochemical forms, with the carbon at the α-position serving as a stereogenic center. Both R and S enantiomers have been synthesized and studied:

| Enantiomer | Specific Optical Rotation | Common Derivatives |

|---|---|---|

| R-form | Negative rotation | (R)-N-Fmoc-Allylglycine |

| S-form | +9.0° to +13.0° (for Boc derivative) | (S)-N-Boc-allylglycine |

The specific optical rotation of the S-form N-Boc-allylglycine has been documented at +9.0° to +13.0° (20°C, 589 nm, c=1, methanol) . The stereochemistry is critically important for biological activity, as the different enantiomers can exhibit varying degrees of bioactivity and different interactions with biological systems .

Synthesis Methods

General Synthetic Approaches

The synthesis of N-Allylglycine typically involves the alkylation of a protected glycine derivative, followed by deprotection steps to yield the final product. The methods employed aim to maintain stereochemical purity and achieve high yields.

One practical approach involves the asymmetric alkylation of pseudoephedrine glycinamide, which serves as an effective method for synthesizing various α-amino acids including allylglycine derivatives. This method is noteworthy for its efficiency and the high diastereoselectivity of the resulting products .

Protection Strategies

N-Allylglycine is commonly synthesized and utilized in its protected forms, with the N-Boc (tert-butyloxycarbonyl) and N-Fmoc (9-fluorenylmethyloxycarbonyl) being the most prevalent protecting groups:

-

N-Boc protection: This involves the reaction of N-Allylglycine with di-tert-butyl dicarbonate (Boc₂O) in basic conditions. The resulting N-Boc-allylglycine is stable to basic conditions but can be deprotected using acids like trifluoroacetic acid (TFA) .

-

N-Fmoc protection: This protection strategy employs Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) to introduce the Fmoc group to N-Allylglycine. The Fmoc-protected derivative is stable to acidic conditions but can be deprotected under mild basic conditions, typically using piperidine .

These protection strategies are essential for controlling the reactivity of the amino group during synthesis and for preventing unwanted side reactions when incorporating N-Allylglycine into larger structures such as peptides.

Derivatives and Analogs

(R)-N-Fmoc-Allylglycine

This derivative (CAS 170642-28-1) is particularly useful in peptide synthesis due to the Fmoc group's orthogonality with other protecting groups. The compound has a molecular formula of C₂₀H₁₈NO₄ and contains a phenylmethoxycarbonyl protecting group that shields the amino group during coupling reactions .

The Fmoc group's cleavage under basic conditions (typically using piperidine) allows for selective deprotection in the presence of other acid-labile protecting groups, making it valuable in complex peptide synthesis strategies .

(S)-N-Boc-Allylglycine

This derivative (CAS 90600-20-7) has the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.249 g/mol. It typically appears as a colorless to yellow viscous liquid or paste and exhibits a specific optical rotation of +9.0° to +13.0° (20°C, 589 nm, c=1, methanol) .

The Boc protecting group provides stability during basic reactions and can be removed using acidic conditions, typically trifluoroacetic acid (TFA). This derivative is commonly used in solid-phase peptide synthesis and other applications where orthogonal protection strategies are needed .

Ethynyl Derivatives

N-(Ethynyl)allylglycines represent another important class of derivatives where an ethynyl group is attached to the nitrogen of allylglycine. These compounds have been utilized in intramolecular Pauson–Khand reactions to create highly functionalized proline derivatives with complete control of stereoselectivity .

The first synthesis of an enantiopure N-ethynylated allylglycine was reported in research focusing on its application in stereoselective reactions. This approach opened new avenues for creating complex nitrogen-containing heterocycles with potential applications in medicinal chemistry .

Biological Activities and Applications

Peptide Synthesis Applications

N-Allylglycine derivatives are extensively used in peptide synthesis due to their ability to introduce a reactive allyl group into peptide structures. This functional group can later undergo various modifications, allowing for:

-

Site-specific modification of peptides

-

Attachment of reporter groups or therapeutic moieties

-

Creation of conformationally restricted peptides

-

Development of peptide-based materials with unique properties

The versatility of the allyl group makes N-Allylglycine an important building block in the design of peptide-based therapeutics and biomaterials.

| Form | Dose (mg/kg) | Observed Effects |

|---|---|---|

| D-allylglycine | 144 | Glucosuria, detectable in urine |

| L-allylglycine | 138 | Severe convulsions, lethal within 1-2 hours |

| L-allylglycine | 46 | Weak convulsions, non-lethal, no glucosuria |

These findings suggest potential applications in neurological research, as the convulsant effects of L-allylglycine may be related to interactions with neurotransmitter systems .

Chemical Applications

N-Allylglycine derivatives have been employed in various chemical applications, including:

-

Stereoselective intramolecular Pauson–Khand reactions: N-(ethynyl)allylglycines have been used to create novel highly functionalized proline derivatives with complete stereoselectivity control .

-

Building blocks for complex molecule synthesis: The reactive allyl group allows for further modifications, making these compounds valuable intermediates in multistep synthesis .

-

Development of specialized amino acids for protein engineering: The unique properties of N-Allylglycine make it useful for introducing specific reactive sites into proteins .

Analytical Methods and Characterization

Chromatographic Analysis

Thin-layer chromatography (TLC) has been successfully employed to detect and analyze allylglycine and its derivatives in various samples, including biological specimens. In studies with D-allylglycine-injected rats, the compound was detected in urine samples using TLC, where it showed a distinct yellowish spot with an Rf value different from those of proline and hydroxyproline .

Optical Rotation

For chiral forms of N-Allylglycine, specific optical rotation is an important characteristic for determining enantiomeric purity. The (S)-N-Boc-allylglycine has a documented specific optical rotation of +9.0° to +13.0° (20°C, 589 nm, c=1, methanol) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume